2-[(6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid involves several steps. The key intermediate is a bicyclic structure, which is then functionalized to introduce the aminomethyl and acetic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can be used to modify the bicyclic structure or the aminomethyl group.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: It serves as a tool to investigate the role of α2δ-1 subunits in cellular processes.
Medicine: It is being explored as a potential therapeutic agent for neuropathic pain, fibromyalgia, and diabetic peripheral neuropathy.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The compound exerts its effects by selectively binding to the α2δ-1 subunit of voltage-gated calcium channels. This binding modulates calcium influx into neurons, reducing excitability and neurotransmitter release. The result is a decrease in pain signaling, making it effective for treating neuropathic pain.
Comparison with Similar Compounds
Similar Compounds
Gabapentin: Another α2δ-1 ligand used for neuropathic pain.
Pregabalin: A more potent α2δ-1 ligand with similar applications.
Phenibut: A GABA derivative with anxiolytic and nootropic effects.
Uniqueness
2-[(6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid is unique due to its high selectivity and affinity for the α2δ-1 subunit, which translates to improved efficacy and reduced side effects compared to other compounds.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9?,10?,12-/m1/s1 |
InChI Key |
FTBQORVNHOIASH-RTYFJBAXSA-N |
Isomeric SMILES |
CCC1=CC2C(C1)C[C@@]2(CC(=O)O)CN |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN |
Origin of Product |
United States |
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